molecular formula C12H15N3O2 B1309882 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol CAS No. 878668-47-4

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol

Cat. No.: B1309882
CAS No.: 878668-47-4
M. Wt: 233.27 g/mol
InChI Key: IPNAHQWRBPXANI-UHFFFAOYSA-N
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Description

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is an organic compound that features both an amino group and an imidazole ring

Biochemical Analysis

Biochemical Properties

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins involved in cell signaling pathways, thereby modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in human neutrophils, it can induce the production of reactive oxygen species, leading to oxidative burst and activation of nuclear factor kappa B (NF-κB) signaling pathway . This activation results in the production of pro-inflammatory cytokines, such as interleukin-8, which plays a role in immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been observed to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for its effective use in research. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained activation of oxidative stress responses and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative damage . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . Additionally, this compound can influence metabolic flux and alter metabolite levels within cells . Understanding these metabolic pathways is crucial for predicting its pharmacokinetic behavior and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by organic cation transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to various proteins, influencing its localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amino-phenoxy Intermediate: This step involves the reaction of 4-nitrophenol with a suitable amine to form 4-amino-phenol.

    Attachment of the Imidazole Ring: The 4-amino-phenol is then reacted with an imidazole derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins with unique properties.

    Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol: This compound has a benzoimidazole ring instead of an imidazole ring.

    3,3-bis [4-(4-amino-phenoxy)-3-methylphenyl]phthalide: This compound features a phthalide core with amino-phenoxy groups.

Uniqueness

1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-aminophenoxy)-3-imidazol-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15/h1-6,9,11,16H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNAHQWRBPXANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424594
Record name 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878668-47-4
Record name 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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